molecular formula C11H9FN6S B2695736 5-[1-(4-Amino-2-fluorophenyl)pyrazol-3-yl]-1,3,4-thiadiazol-2-amine CAS No. 1946817-81-7

5-[1-(4-Amino-2-fluorophenyl)pyrazol-3-yl]-1,3,4-thiadiazol-2-amine

Cat. No. B2695736
CAS RN: 1946817-81-7
M. Wt: 276.29
InChI Key: CRSWFDLJZPXFAY-UHFFFAOYSA-N
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Description

This compound belongs to the class of organic compounds known as benzoylpyrazoles. These are aromatic compounds containing a benzoyl group substituted with a pyrazole ring .


Synthesis Analysis

5-Amino-pyrazoles have proven to be a class of fascinating and privileged organic tools for the construction of diverse heterocyclic or fused heterocyclic scaffolds . The synthesis of pyrazoline was performed via one-pot three-component reaction under microwave irradiation .


Molecular Structure Analysis

The linear formula of a similar compound is C16H12FN3O . The structure of the synthesized compound was confirmed by spectroscopic analysis, including FT-IR, HR-MS, 1D and 2D NMR analysis .


Chemical Reactions Analysis

This reaction gives N-azolylsulfonation 12 products, which were isolated in 70–88% yield as pure compounds and characterized by elemental analysis and LC/MS .


Physical And Chemical Properties Analysis

The compound is a solid . The 1H-NMR spectra of a similar compound showed a coupling of 13C to 19F with coupling constants of 248.9 Hz (1JC-F), 21.6 Hz (2JC-F), 8.2 Hz (3JC-F), and 3.3 Hz (4JC-F) .

Future Directions

A new fluorinated pyrazole was successfully synthesized via a two-step reaction. Molecular docking study showed that the binding affinity of the synthesized compound to human estrogen alpha receptor (ERα) was close to 4-OHT as a native ligand . This suggests potential applications in the field of medicinal chemistry, particularly in the development of new therapeutic agents.

properties

IUPAC Name

5-[1-(4-amino-2-fluorophenyl)pyrazol-3-yl]-1,3,4-thiadiazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9FN6S/c12-7-5-6(13)1-2-9(7)18-4-3-8(17-18)10-15-16-11(14)19-10/h1-5H,13H2,(H2,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRSWFDLJZPXFAY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1N)F)N2C=CC(=N2)C3=NN=C(S3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9FN6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-[1-(4-amino-2-fluorophenyl)-1H-pyrazol-3-yl]-1,3,4-thiadiazol-2-amine

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